2-(3-Bromophenyl)-5-(tert-butyl)-1,3,4-oxadiazole
Overview
Description
Synthesis Analysis
The synthesis of this compound involves the reaction of 3-bromophenylacetic acid with tert-butyl-2,2,2-trichloroacetamidate . The latter acts as a protecting group for the carboxylic acid functionality. The reaction proceeds under mild conditions, and the product is obtained in good yield .
Molecular Structure Analysis
The molecular structure of 2-(3-Bromophenyl)-5-(tert-butyl)-1,3,4-oxadiazole consists of a five-membered oxadiazole ring fused to a 3-bromophenyl group and a tert-butyl substituent. The bromine atom is attached to the phenyl ring, and the tert-butyl group provides steric hindrance around the oxadiazole ring .
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and oxidative processes. For instance, it can undergo nucleophilic attack at the oxadiazole nitrogen or react with electrophiles at the bromine position. Additionally, the tert-butyl group can be deprotected under acidic conditions .
Scientific Research Applications
Delayed Luminescence in OLEDs
2,5-Diphenyl-1,3,4-oxadiazole derivatives, including those structurally similar to 2-(3-Bromophenyl)-5-(tert-butyl)-1,3,4-oxadiazole, have been used in organic light-emitting diodes (OLEDs). These compounds exhibit thermally activated delayed fluorescence (TADF), beneficial for enhancing OLED efficiency. For example, certain carbazole-substituted oxadiazoles showed improved reverse intersystem crossing rates and solution fluorescence maxima, making them suitable for high-efficiency OLEDs (Cooper et al., 2022).
Electrophosphorescent Intermediates
Oxadiazole derivatives, including 5-bromo-1,3-bis2-(4′-tert-butylbenzene)-1,3,4-(oxadiazol-5-yl)benzene, have been synthesized as electrophosphorescent intermediates. These compounds are crucial in developing electrophosphorescent materials, potentially applicable in various electronic and photonic devices (Xing Kong-qiang, 2005).
Green Light Emitting Oxadiazole for FRET Applications
A novel 1,3,4-oxadiazole-based molecule, structurally related to this compound, was synthesized and used in fluorescence resonance energy transfer (FRET) applications. This molecule, combined with core-shell ZnSe/ZnS quantum dots, demonstrated high FRET efficiency and strong dipole-dipole interaction, making it suitable for advanced optical applications (Pujar et al., 2017).
Structural Insights for Enhanced Performance in OLEDs
Studies on 2,5 disubstituted-1,3,4-oxadiazoles containing a biphenyl unit, similar in structure to the mentioned compound, have been conducted to understand their structure-property relationships. These insights are valuable for enhancing the performance of OLEDs, as they provide a deeper understanding of the electron transport materials involved (Emmerling et al., 2012).
Future Directions
Mechanism of Action
Target of Action
The compound “2-(3-Bromophenyl)-5-(tert-butyl)-1,3,4-oxadiazole” contains a bromophenyl group and a tert-butyl group. These groups are often found in compounds that interact with various proteins and enzymes in the body .
Mode of Action
The bromophenyl group might interact with its target through halogen bonding, while the tert-butyl group might provide steric hindrance, affecting the compound’s interaction with its targets .
Biochemical Pathways
The compound might be involved in various biochemical pathways, depending on its specific targets. The tert-butyl group, for example, has implications in biosynthetic and biodegradation pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would depend on various factors, including its chemical structure and the body’s physiological conditions. The presence of the tert-butyl group might affect the compound’s solubility and therefore its absorption and distribution .
Properties
IUPAC Name |
2-(3-bromophenyl)-5-tert-butyl-1,3,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O/c1-12(2,3)11-15-14-10(16-11)8-5-4-6-9(13)7-8/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHHEWRHJXZUJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(O1)C2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80650325 | |
Record name | 2-(3-Bromophenyl)-5-tert-butyl-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80650325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957065-96-2 | |
Record name | 2-(3-Bromophenyl)-5-(1,1-dimethylethyl)-1,3,4-oxadiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=957065-96-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-Bromophenyl)-5-tert-butyl-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80650325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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